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molecular formula C12H18O3 B8324213 [2-(3-Methoxy-propoxy)-4-methyl-phenyl]-methanol

[2-(3-Methoxy-propoxy)-4-methyl-phenyl]-methanol

Cat. No. B8324213
M. Wt: 210.27 g/mol
InChI Key: NIVKHHNUEGGNTI-UHFFFAOYSA-N
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Patent
US08362040B2

Procedure details

To a solution of the title C compound, [2-(3-methoxy-propoxy)-4-methyl-phenyl]-methanol (300 mg, 1.4 mmol) in 5 mL of chloroform is added trimethylbromosilane (0.28 mL, 2.1 mmol), with stiffing at room temperature. After 2 h the solvent is evaporated off and the crude residue is purified by flash column chromatography on silica gel (hexane/EtOAc 1/1) to afford the title compound as a colorless oil (0.4 g). Rt (HPLC, Nucleosil C18, 10:90-100:0 CH3CN/H2O+0.1% TFA within 5 min, then 100% CH3CN+0.1% TFA): 4.70 min.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[C:11](C)[CH:10]=[CH:9][C:8]=1[CH2:14]O.C[Si](C)(C)[Br:18]>C(Cl)(Cl)Cl>[Br:18][CH2:14][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[O:6][CH2:5][CH2:4][CH2:3][O:2][CH3:1]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
COCCCOC1=C(C=CC(=C1)C)CO
Name
Quantity
0.28 mL
Type
reactant
Smiles
C[Si](Br)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with stiffing at room temperature
CUSTOM
Type
CUSTOM
Details
After 2 h the solvent is evaporated off
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the crude residue is purified by flash column chromatography on silica gel (hexane/EtOAc 1/1)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=CC=C1)OCCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 110.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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